Cas no 2137098-41-8 (tert-butyl (3R)-3-(pent-4-ynoyl)pyrrolidine-1-carboxylate)

tert-butyl (3R)-3-(pent-4-ynoyl)pyrrolidine-1-carboxylate 化学的及び物理的性質
名前と識別子
-
- EN300-798984
- tert-butyl (3R)-3-(pent-4-ynoyl)pyrrolidine-1-carboxylate
- 2137098-41-8
-
- インチ: 1S/C14H21NO3/c1-5-6-7-12(16)11-8-9-15(10-11)13(17)18-14(2,3)4/h1,11H,6-10H2,2-4H3/t11-/m1/s1
- InChIKey: VZQQONCPJSWACX-LLVKDONJSA-N
- SMILES: O(C(C)(C)C)C(N1CC[C@@H](C(CCC#C)=O)C1)=O
計算された属性
- 精确分子量: 251.15214353g/mol
- 同位素质量: 251.15214353g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 18
- 回転可能化学結合数: 5
- 複雑さ: 372
- 共价键单元数量: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 46.6Ų
- XLogP3: 1.4
tert-butyl (3R)-3-(pent-4-ynoyl)pyrrolidine-1-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-798984-5.0g |
tert-butyl (3R)-3-(pent-4-ynoyl)pyrrolidine-1-carboxylate |
2137098-41-8 | 95.0% | 5.0g |
$3273.0 | 2025-02-21 | |
Enamine | EN300-798984-10.0g |
tert-butyl (3R)-3-(pent-4-ynoyl)pyrrolidine-1-carboxylate |
2137098-41-8 | 95.0% | 10.0g |
$4852.0 | 2025-02-21 | |
Enamine | EN300-798984-0.05g |
tert-butyl (3R)-3-(pent-4-ynoyl)pyrrolidine-1-carboxylate |
2137098-41-8 | 95.0% | 0.05g |
$948.0 | 2025-02-21 | |
Enamine | EN300-798984-0.1g |
tert-butyl (3R)-3-(pent-4-ynoyl)pyrrolidine-1-carboxylate |
2137098-41-8 | 95.0% | 0.1g |
$993.0 | 2025-02-21 | |
Enamine | EN300-798984-0.25g |
tert-butyl (3R)-3-(pent-4-ynoyl)pyrrolidine-1-carboxylate |
2137098-41-8 | 95.0% | 0.25g |
$1038.0 | 2025-02-21 | |
Enamine | EN300-798984-2.5g |
tert-butyl (3R)-3-(pent-4-ynoyl)pyrrolidine-1-carboxylate |
2137098-41-8 | 95.0% | 2.5g |
$2211.0 | 2025-02-21 | |
Enamine | EN300-798984-0.5g |
tert-butyl (3R)-3-(pent-4-ynoyl)pyrrolidine-1-carboxylate |
2137098-41-8 | 95.0% | 0.5g |
$1084.0 | 2025-02-21 | |
Enamine | EN300-798984-1.0g |
tert-butyl (3R)-3-(pent-4-ynoyl)pyrrolidine-1-carboxylate |
2137098-41-8 | 95.0% | 1.0g |
$1129.0 | 2025-02-21 |
tert-butyl (3R)-3-(pent-4-ynoyl)pyrrolidine-1-carboxylate 関連文献
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Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
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Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
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Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
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4. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
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Hai-Li Zhang,Ya Liu,Guo-Song Lai,Yu-Mei Huang Analyst, 2009,134, 2141-2146
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Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861
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Bao-rang Li,De-long Zhang,Nai-qiang Zhang,Jing-tao Li CrystEngComm, 2015,17, 3426-3432
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
tert-butyl (3R)-3-(pent-4-ynoyl)pyrrolidine-1-carboxylateに関する追加情報
tert-butyl (3R)-3-(pent-4-ynoyl)pyrrolidine-1-carboxylate: A Comprehensive Overview
tert-butyl (3R)-3-(pent-4-ynoyl)pyrrolidine-1-carboxylate, with the CAS number 2137098-41-8, is a compound of significant interest in the field of organic chemistry and materials science. This compound, characterized by its unique structure and stereochemistry, has garnered attention due to its potential applications in drug design, polymer synthesis, and advanced materials development. Recent studies have highlighted its role in enhancing the properties of bioactive molecules and its ability to serve as a versatile building block in organic synthesis.
The molecular structure of tert-butyl (3R)-3-(pent-4-ynoyl)pyrrolidine-1-carboxylate is defined by a pyrrolidine ring substituted with a tert-butyl group at the 1-position and a pent-4-yne moiety at the 3-position. The stereochemistry at the 3R configuration plays a crucial role in determining its physical properties and reactivity. This compound's ability to form stable bonds and participate in various chemical transformations makes it a valuable asset in modern synthetic chemistry.
Recent research has focused on the synthesis and characterization of tert-butyl (3R)-3-(pent-4-ynoyl)pyrrolidine-1-carboxylate, particularly its application in creating bioactive molecules with enhanced pharmacokinetic profiles. Studies have demonstrated that this compound can serve as an intermediate in the synthesis of complex natural products, such as alkaloids and terpenoids, which are of great importance in drug discovery.
In addition to its role in drug design, tert-butyl (3R)-3-(pent-4-ynoyl)pyrrolidine-1-carboxylate has shown promise in materials science. Its ability to form stable polymers and self-assembled structures has led to investigations into its use in creating advanced materials for electronic devices, sensors, and biomedical applications. The compound's unique electronic properties make it a candidate for next-generation materials with tailored functionalities.
The synthesis of tert-butyl (3R)-3-(pent-4-yneol)pyrrolidine-1-carboxylate involves a multi-step process that includes both traditional organic reactions and modern catalytic methods. Researchers have optimized these processes to achieve high yields and excellent stereochemical control, ensuring the compound's scalability for industrial applications.
In conclusion, tert-butyl (3R)-3-(pent-4-yneol)pyrrolidine-1-carboxylate stands out as a versatile and multifaceted compound with applications spanning organic synthesis, drug discovery, and materials science. Its unique structure, combined with recent advancements in synthetic methodologies, positions it as a key player in future innovations across these fields.
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